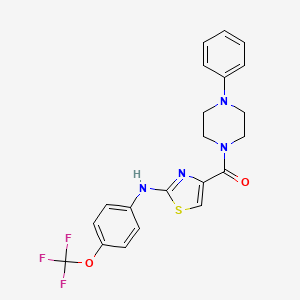
(4-Phénylpipérazin-1-yl)(2-((4-(trifluorométhoxy)phényl)amino)thiazol-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that merges several functional groups. The compound showcases a rich interplay of aromatic and heterocyclic structures, making it of interest in various research and industrial contexts.
Applications De Recherche Scientifique
Chemistry
The compound’s complex structure makes it a subject for studies in synthetic methodologies and reaction mechanisms.
Biology
Medicine
Possible exploration as a pharmaceutical agent targeting specific molecular pathways due to its functional groups.
Industry
Applications might extend to material sciences where its unique properties could contribute to the development of novel materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-phenylpiperazine moiety, followed by the introduction of the thiazole ring and final coupling with the trifluoromethoxyphenyl group. Conditions often involve the use of strong bases like sodium hydride and coupling agents like EDC or DCC, under inert atmospheres such as nitrogen or argon.
Industrial Production Methods
In industrial settings, the production of this compound would leverage scalable chemical processes. Continuous flow reactions might be employed to increase yield and efficiency while minimizing waste. Catalysts and automated systems play significant roles in such methods, ensuring precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone undergoes various organic reactions such as:
Oxidation: Using oxidizing agents like KMnO4 or PCC.
Reduction: Hydride donors like LiAlH4.
Substitution: Nucleophilic substitution involving halide reagents.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Typical conditions might involve specific temperatures (0-100°C), anhydrous solvents, and inert gas environments.
Major Products
Depending on the reactions, major products could include oxidized, reduced, or substituted versions of the original compound, often retaining the core structural integrity but with functional modifications.
Mécanisme D'action
The mechanism by which (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone exerts its effects often involves interaction with specific enzymes or receptors. The phenylpiperazine moiety is known for its affinity to neurotransmitter receptors, whereas the trifluoromethoxyphenyl group enhances lipophilicity, aiding in membrane permeability. Molecular targets can include G-protein coupled receptors or ion channels, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenylpiperazin-1-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone
(4-Phenylpiperazin-1-yl)(2-((4-chlorophenyl)amino)thiazol-4-yl)methanone
Uniqueness
The trifluoromethoxy group distinguishes this compound by significantly altering its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.
There you go—a deep dive into this fascinating compound!
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-8-6-15(7-9-17)25-20-26-18(14-31-20)19(29)28-12-10-27(11-13-28)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPKBGLSLVXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
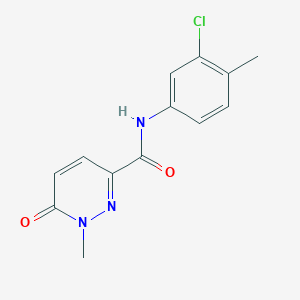


![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
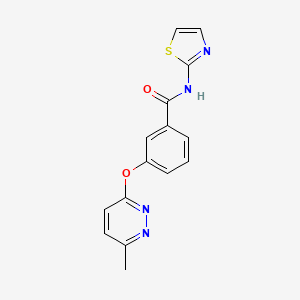
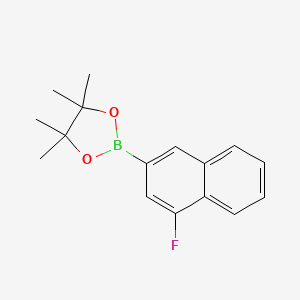
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
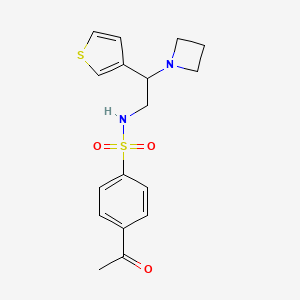
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
